ZL0580

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

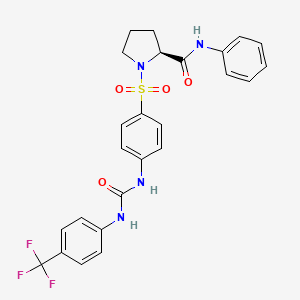

(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O4S/c26-25(27,28)17-8-10-19(11-9-17)30-24(34)31-20-12-14-21(15-13-20)37(35,36)32-16-4-7-22(32)23(33)29-18-5-2-1-3-6-18/h1-3,5-6,8-15,22H,4,7,16H2,(H,29,33)(H2,30,31,34)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFYGSWCJGXEJY-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ZL0580: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 has emerged as a promising small molecule in the pursuit of an HIV cure, functioning as a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. This technical guide delineates the core mechanism of action of this compound, focusing on its role in the epigenetic suppression of HIV-1. Through a multi-faceted approach involving the inhibition of viral transcription, modulation of chromatin structure, and disruption of key protein-protein interactions, this compound promotes a state of deep latency in infected cells. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for key validation assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

The persistence of latent HIV-1 reservoirs in infected individuals remains the primary obstacle to a cure. Current antiretroviral therapy (ART) effectively suppresses viral replication but fails to eradicate these latent proviruses. A "block and lock" strategy, which aims to enforce a state of permanent transcriptional silence, has gained traction as a viable approach. This compound, a novel BRD4 inhibitor, embodies this strategy by inducing a durable epigenetic suppression of the HIV-1 provirus. Unlike pan-BET inhibitors such as JQ1, which can paradoxically activate viral transcription, this compound selectively targets the BD1 domain of BRD4, leading to a distinct and favorable mechanistic profile for HIV latency promotion.[1][2][3]

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its selective binding to the first bromodomain (BD1) of BRD4. This interaction initiates a cascade of events that collectively lead to the transcriptional silencing of the integrated HIV-1 provirus.

Selective Inhibition of BRD4 BD1

This compound exhibits a high degree of selectivity for the BD1 domain of BRD4. This selectivity is crucial to its unique HIV-suppressive activity. The binding of this compound to BRD4 BD1 is distinct from that of pan-BET inhibitors, which bind to both BD1 and BD2 domains of all BET family members.[4]

Inhibition of Tat-Mediated Transcriptional Elongation

A key step in HIV-1 transcription is the recruitment of the positive transcription elongation factor b (p-TEFb) complex by the viral Tat protein to the HIV-1 long terminal repeat (LTR). p-TEFb, which is composed of CDK9 and Cyclin T1, then phosphorylates the C-terminal domain of RNA Polymerase II, facilitating transcriptional elongation. This compound disrupts this process by inhibiting the Tat-mediated recruitment of p-TEFb to the LTR.[1][5] Specifically, this compound has been shown to disrupt the binding of Tat to CDK9, a critical interaction for efficient HIV transcription.[5]

Induction of a Repressive Chromatin Structure

This compound promotes a transcriptionally inert state at the HIV LTR by inducing a more repressive chromatin structure.[1][5][6] This is achieved by modulating the positioning of nucleosomes at the viral promoter, making it less accessible to the transcriptional machinery. This epigenetic modification contributes to the durable silencing of the provirus.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and ex vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Reference |

| BRD4 BD1 Binding Affinity (IC50) | 163 nM | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | [4] |

Table 1: Binding Affinity of this compound for BRD4 BD1. This table shows the half-maximal inhibitory concentration (IC50) of this compound for the first bromodomain (BD1) of BRD4, indicating a potent interaction.

| Cell Model | Concentration | Effect | Reference |

| J-Lat cells | 10 µM | Suppression of PMA-stimulated and basal HIV transcription | [3][6] |

| Primary CD4+ T cells | 8 µM | Suppression of productive HIV infection | [6] |

| PBMCs (viremic patients) | 8 µM | Suppression of ex vivo HIV transcription | [3][6] |

| Microglial cells (HC69) | 10 µM | Potent and durable suppression of induced and basal HIV transcription | |

| Monocytic cell lines (U1, OM10.1) | 10 µM | Potent and durable suppression of induced and basal HIV transcription |

Table 2: In Vitro and Ex Vivo Efficacy of this compound. This table summarizes the effective concentrations of this compound required to suppress HIV transcription in various cellular models of infection.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its HIV-suppressive effects.

Caption: this compound binds to BRD4 BD1, inhibiting Tat-mediated p-TEFb recruitment and promoting a repressive chromatin state at the HIV LTR.

Experimental Workflow: Co-Immunoprecipitation

The following diagram outlines the workflow for a co-immunoprecipitation experiment to investigate the interaction between Tat and CDK9 in the presence of this compound.

Caption: Workflow for co-immunoprecipitation to assess the this compound-mediated disruption of the Tat-CDK9 interaction.

Experimental Workflow: MNase-qPCR

The following diagram illustrates the workflow for high-resolution micrococcal nuclease (MNase) mapping followed by quantitative PCR (qPCR) to analyze chromatin structure at the HIV LTR.

Caption: Workflow for MNase-qPCR to map nucleosome positioning at the HIV LTR following this compound treatment.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Co-Immunoprecipitation (Co-IP) of Tat and CDK9

Objective: To determine if this compound disrupts the interaction between HIV-1 Tat and the cellular kinase CDK9.

Cell Line: J-Lat cells (a Jurkat T-cell line latently infected with HIV).

Protocol:

-

Cell Culture and Treatment: Culture J-Lat cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Treat cells with 10 µM this compound or DMSO (vehicle control) for 24 hours.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

-

Lysate Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add an anti-Tat antibody and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against CDK9 and Tat, followed by HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

High-Resolution Micrococcal Nuclease (MNase) Mapping of the HIV LTR

Objective: To analyze the effect of this compound on the chromatin structure of the HIV-1 LTR.

Cell Line: J-Lat cells.

Protocol:

-

Cell Culture and Treatment: Culture and treat J-Lat cells with 10 µM this compound, 10 µM JQ1 (as a comparator), or DMSO for 24 hours. Cells can be subsequently activated with PMA for 24 hours to induce transcription.[7]

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Permeabilization: Wash the cells with PBS and resuspend in a permeabilization buffer (e.g., containing a mild detergent like NP-40).

-

MNase Digestion: Resuspend the permeabilized cells in MNase digestion buffer. Add varying concentrations of MNase and incubate for a defined period at 37°C to achieve partial digestion of the chromatin. Stop the reaction by adding EDTA.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight with Proteinase K. Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.

-

Quantitative PCR (qPCR): Perform qPCR using a series of overlapping primer pairs that span the HIV-1 LTR, including regions corresponding to Nuc-0, DNase hypersensitive site 1 (DHS1), and Nuc-1.[7]

-

Data Analysis: Analyze the qPCR data to determine the relative protection of different regions of the LTR from MNase digestion. An increase in protection indicates a more compact, nucleosome-occupied chromatin structure. The results are typically presented as a ratio of the amount of PCR product from MNase-digested DNA to that from undigested control DNA for each primer pair.[7]

In Vivo HIV Suppression in a Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in suppressing HIV replication.

Animal Model: Humanized mice (e.g., NOD/SCID/gamma (NSG) mice engrafted with human CD34+ hematopoietic stem cells).

Protocol:

-

Animal Model Generation: Generate humanized mice by engrafting immunodeficient NSG mice with human CD34+ hematopoietic stem cells.[1]

-

HIV-1 Infection: Once human immune cell reconstitution is confirmed, infect the mice with an HIV-1 strain.

-

This compound Administration: Following the establishment of a stable viral load, administer this compound to the mice. While the exact therapeutic dosage regimen from the primary literature is not fully detailed, toxicity studies in ICR mice have been conducted with daily administration of 100 mg/kg and 300 mg/kg for 7 days, which were well-tolerated.[1] A potential therapeutic regimen in humanized mice could involve daily administration via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Monitoring: Monitor the mice for changes in viral load (plasma HIV-1 RNA levels) and CD4+ T cell counts throughout the treatment period and following treatment interruption.

-

Data Analysis: Analyze the data to determine the effect of this compound on HIV-1 replication and its ability to delay viral rebound after treatment cessation.

Conclusion

This compound represents a significant advancement in the development of "block and lock" strategies for an HIV cure. Its selective inhibition of BRD4 BD1 leads to a potent and durable epigenetic silencing of the HIV-1 provirus through a dual mechanism of inhibiting Tat-mediated transcription and promoting a repressive chromatin environment. The quantitative data and experimental evidence presented in this guide provide a solid foundation for its continued investigation and development as a therapeutic candidate. Further research to optimize its pharmacokinetic properties and long-term efficacy in vivo will be crucial in translating this promising molecule into a clinical reality.

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alu-LTR Real-Time Nested PCR Assay for Quantifying Integrated HIV-1 DNA | Springer Nature Experiments [experiments.springernature.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

ZL0580: A Selective BRD4 BD1 Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZL0580 is a novel small molecule inhibitor that demonstrates high selectivity for the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4. Unlike pan-BET inhibitors such as JQ1, which bind to both the first (BD1) and second (BD2) bromodomains of all BET family members, this compound's targeted approach offers the potential for a more nuanced modulation of BRD4's biological functions with a potentially distinct therapeutic window and side-effect profile.[1][2][3] This technical guide provides an in-depth overview of this compound, summarizing its binding affinity and selectivity, detailing the experimental protocols used for its characterization, and visualizing its mechanism of action.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and selectivity of this compound for BRD4 and other BET family proteins.

Table 1: In Vitro Binding Affinity of this compound for BRD4 Bromodomains

| Target | Assay | IC50 (nM) | Reference |

| BRD4 BD1 | TR-FRET | 163 | [2][4] |

| BRD4 BD2 | TR-FRET | 1071 |

Table 2: Selectivity Profile of this compound against BET Family Proteins

| Target | Assay | IC50 (µM) | Fold Selectivity (vs. BRD4 BD1) | Reference |

| BRD2 | TR-FRET | ~0.9 - 1.9 | ~6-11 fold | |

| BRD3 | TR-FRET | ~0.9 - 1.9 | ~6-11 fold | |

| BRDT | TR-FRET | ~0.9 - 1.9 | ~6-11 fold |

Table 3: Cellular Activity of this compound in HIV Suppression

| Cell Line/Model | Assay | Endpoint | Concentration | Effect | Reference |

| J-Lat cells | Luciferase Assay | HIV Transcription | 10 µM | Suppression of PMA-stimulated and basal transcription | [5] |

| Primary CD4+ T cells | p24 ELISA | Productive HIV Infection | 8 µM | Almost complete loss of infection | |

| Myeloid Cells (HC69, U1, OM10.1) | qPCR | HIV Transcription | 10 µM | Potent and durable suppression | [6] |

| Humanized Mouse Model | RT-qPCR | Plasma Viral Load | 3.8 mg/mouse (daily) | Reduction to nearly undetectable levels | [1][7][8] |

Core Mechanism of Action

This compound exerts its biological effects primarily through the selective inhibition of the BD1 domain of BRD4. This targeted inhibition leads to the suppression of HIV transcription, a mechanism that is distinct from the action of pan-BET inhibitors which tend to activate HIV transcription.[1][3]

HIV Transcription Suppression

The primary and most well-characterized mechanism of this compound is its ability to suppress HIV transcription. BRD4 is known to compete with the HIV Tat protein for binding to the positive transcription elongation factor b (P-TEFb) complex. By binding to a novel, non-acetylated lysine binding site on BRD4 BD1, this compound is thought to modulate BRD4's interaction with P-TEFb, ultimately inhibiting Tat-mediated transactivation and leading to a repressive chromatin state at the HIV long terminal repeat (LTR).[1][9][10][11] This leads to a potent and durable suppression of both basal and activated HIV transcription.[1][6][12]

dot

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of BET Family Proteins Suppresses African Swine Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RePORT ⟩ RePORTER [reporter.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. journals.asm.org [journals.asm.org]

ZL0580: A Novel Approach to Epigenetic Suppression of HIV for a Functional Cure

An In-depth Technical Guide for Researchers and Drug Development Professionals

The persistence of latent HIV reservoirs remains the primary obstacle to a cure for HIV/AIDS. While antiretroviral therapy (ART) effectively suppresses viral replication, it fails to eradicate these dormant proviruses integrated into the host genome. A promising therapeutic strategy, known as "block-and-lock," aims to enforce a deep and durable state of latency, rendering the virus incapable of reactivation. This whitepaper delves into the core science of ZL0580, a first-in-class small molecule modulator of the bromodomain and extraterminal (BET) protein BRD4, which has emerged as a potent epigenetic suppressor of HIV.

Core Mechanism of Action: Selective Targeting of BRD4

This compound exerts its suppressive effects by selectively targeting the first bromodomain (BD1) of BRD4, an epigenetic "reader" protein crucial for HIV transcription.[1][2][3][4] Unlike pan-BET inhibitors such as JQ1, which bind non-selectively to both bromodomains (BD1 and BD2) of all BET family proteins and tend to reactivate HIV, this compound's specificity for BRD4's BD1 leads to transcriptional repression.[2][3][5] This selective interaction with a key glutamic acid residue (E151) within the BD1 domain is a critical determinant of its unique activity.[2][6]

The primary mechanisms through which this compound suppresses HIV transcription are twofold:

-

Inhibition of Tat-Mediated Transactivation: The HIV Tat protein is essential for robust viral transcription. It functions by recruiting the positive transcription elongation factor b (P-TEFb) complex, which includes CDK9, to the HIV long terminal repeat (LTR).[2][7] this compound disrupts the interaction between Tat and CDK9, thereby inhibiting the recruitment of P-TEFb to the viral promoter and stalling transcription elongation.[5][7][8]

-

Induction of a Repressive Chromatin Structure: this compound promotes the remodeling of chromatin at the HIV LTR into a more condensed and transcriptionally inert state.[1][2][3][7][8] This repressive nucleosomal structure physically hinders the access of transcription machinery to the viral promoter, reinforcing a state of deep latency.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from various in vitro, ex vivo, and in vivo studies, demonstrating the potent and durable suppressive effects of this compound on HIV.

| Cell Model | Treatment | Effect on HIV Transcription/Replication | Reference |

| J-Lat Cells | 10 µM this compound | Suppressed both PMA-stimulated and basal HIV transcription for up to 14 days after a single treatment. | [1] |

| Humanized Mouse Model | This compound monotherapy or in combination with ART | Potently suppressed active HIV replication, reducing plasma viremia to nearly undetectable levels. | [2][6] |

| Humanized Mouse Model | This compound treatment | Delayed viral rebound by approximately 2 weeks following treatment interruption compared to ART alone. | [2] |

| PBMCs from viremic HIV-infected individuals | 8 µM this compound for 2 days | Induced HIV transcriptional suppression with low toxicity. | [4] |

| Microglial and Monocytic cell lines (HC69, U1, OM10.1) | This compound | Induced potent and durable suppression of both induced and basal HIV transcription. | [5][7][8] |

| Primary CD4+ T cells | This compound | Suppressed HIV replication. | [2][9] |

| PBMCs from ART-suppressed individuals | This compound in combination with ART | Accelerated HIV suppression during ART and delayed viral rebound after ART cessation. | [3] |

| Experiment | Metric | Value | Reference |

| Luciferase Assay in SupT1 cells (non-reactivated) | IC50 | 6.43 ± 0.34 μM | [10] |

| Luciferase Assay in SupT1 cells (reactivated with TNF-α) | IC50 | 4.14 ± 0.37 μM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols employed in the study of this compound.

Cell Culture and HIV Infection Models

-

Cell Lines: J-Lat cells (a Jurkat T-cell line with an integrated latent HIV provirus expressing GFP upon activation), SupT1 cells, microglial cells (HC69), and monocytic cell lines (U1, OM10.1) are maintained in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.[7][8][10]

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or HIV-infected individuals using Ficoll-Paque density gradient centrifugation. CD4+ T cells are often purified from PBMCs using magnetic bead-based negative selection.[2][3]

-

In Vitro Infection: Primary CD4+ T cells are activated with phytohemagglutinin (PHA) and IL-2 before being infected with an HIV-1 strain (e.g., NL4-3).

-

Humanized Mouse Model: Humanized mice (e.g., reconstituted with human CD34+ hematopoietic stem cells) are infected with HIV-1 to study the effects of this compound in an in vivo setting.[2][11]

HIV Suppression and Reactivation Assays

-

Treatment: Cells are treated with varying concentrations of this compound, JQ1 (as a control), or a vehicle control (e.g., DMSO).

-

Reactivation: Latent HIV is reactivated using agents like phorbol 12-myristate 13-acetate (PMA) or tumor necrosis factor-alpha (TNF-α).[1][10]

-

Quantification:

-

Flow Cytometry: In J-Lat cells, HIV reactivation is quantified by measuring the percentage of GFP-positive cells.

-

Luciferase Assay: In cells infected with a luciferase-reporter HIV strain, viral transcription is measured by luciferase activity.[10]

-

qPCR: HIV RNA levels (e.g., gag transcripts) in cell lysates or plasma viral loads in humanized mice are quantified using quantitative real-time PCR.[2][12]

-

Mechanistic Studies

-

Co-immunoprecipitation (Co-IP): To assess the interaction between proteins (e.g., Tat and CDK9), cells are lysed, and an antibody targeting one protein of interest is used to pull down that protein and its binding partners. The presence of the second protein is then detected by Western blotting.[5][13]

-

Chromatin Immunoprecipitation (ChIP)-qPCR: This technique is used to determine the association of specific proteins (e.g., Tat, BRD4) with the HIV LTR. Cells are treated with formaldehyde to crosslink proteins to DNA. The chromatin is then sheared, and an antibody against the protein of interest is used to immunoprecipitate the protein-DNA complexes. After reversing the crosslinks, the amount of HIV LTR DNA is quantified by qPCR.[13]

-

Western Blotting: Used to measure the protein levels of key factors involved in HIV transcription elongation, such as Tat, CDK9, and phosphorylated RNA Polymerase II.[13]

-

High-Resolution Micrococcal Nuclease (MNase) Mapping: This method is employed to analyze the chromatin structure at the HIV LTR. Chromatin is partially digested with MNase, and the resulting DNA fragments are analyzed to determine the positioning of nucleosomes.[7][8]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows central to understanding the function of this compound.

Caption: this compound's dual mechanism for HIV suppression.

Caption: General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of a "block-and-lock" functional cure for HIV. Its unique mechanism of selectively targeting the BD1 domain of BRD4 to induce a deep and durable state of latency in various cellular and in vivo models is highly promising.[2][3][7] The ability of this compound to act additively with other latency-promoting agents, such as LEDGINs, further underscores its therapeutic potential.[10][14]

Future research will focus on optimizing the chemical structure of this compound to enhance its potency and pharmacokinetic properties.[15] Extensive safety and efficacy studies in preclinical animal models are the next critical steps before this class of compounds can be advanced into clinical trials for HIV-infected individuals. The continued exploration of BRD4 modulators like this compound opens a new and exciting frontier in the quest to achieve long-term, ART-free remission for people living with HIV.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ajmc.com [ajmc.com]

ZL0580: A Technical Guide to its Role in HIV Latency and Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV reservoirs in patients on antiretroviral therapy (ART) remains the primary obstacle to a cure. These reservoirs, primarily harbored in resting CD4+ T cells and other cell types, are transcriptionally silent and thus invisible to the immune system and unresponsive to conventional ART. A promising strategy to address this challenge is the "block-and-lock" approach, which aims to enforce a deep and durable state of latency, preventing viral rebound. The small molecule ZL0580 has emerged as a key player in this field, demonstrating a potent ability to suppress HIV transcription and promote a state of deep latency. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Selective BRD4 BD1 Inhibition

This compound is a selective inhibitor of the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein, BRD4.[1][2][3] BRD4 is a crucial host factor in HIV transcription, acting as an epigenetic reader that recognizes acetylated histones and recruits the Positive Transcription Elongation Factor b (P-TEFb) to the HIV long terminal repeat (LTR).[2] This recruitment is essential for the processivity of RNA Polymerase II (RNAP II) and robust viral gene expression.

Unlike pan-BET inhibitors such as JQ1, which bind to both the BD1 and BD2 domains of all BET proteins, this compound exhibits selectivity for the BD1 domain of BRD4.[2][4] This selectivity is critical to its unique mechanism of action. Instead of displacing BRD4 from chromatin, this compound promotes the binding of BRD4 to the HIV promoter.[2] This enhanced binding of a this compound-bound BRD4 at the LTR is thought to create a repressive chromatin environment and sterically hinder the recruitment and function of the viral trans-activator Tat and other components of the transcription machinery.[2][5]

The primary mechanisms by which this compound suppresses HIV transcription include:

-

Inhibition of Tat Transactivation: this compound treatment leads to a significant reduction in the binding of Tat to the HIV promoter.[6] It also disrupts the interaction between Tat and CDK9, a key component of P-TEFb, which is crucial for Tat-mediated transcription elongation.[4][6]

-

Induction of a Repressive Chromatin Structure: this compound promotes a more condensed and repressive chromatin structure at the HIV LTR, making it less accessible to transcription factors.[1][6][7] This is evidenced by altered nucleosomal positioning as determined by high-resolution micrococcal nuclease (MNase) mapping.[7]

-

Inhibition of Transcription Elongation: By modulating BRD4's interaction with the transcription machinery, this compound leads to reduced phosphorylation of the C-terminal domain of RNA Polymerase II, a hallmark of inhibited transcription elongation.[6]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental settings.

| Parameter | Value | Cell Line/System | Condition | Reference |

| Binding Affinity | ||||

| BRD4 BD1 IC50 | 163 nM | In vitro TR-FRET assay | [8] | |

| In Vitro HIV Suppression | ||||

| IC50 | 10.04 ± 0.38 μM | J-Lat A2 cells | TNF-α stimulated | [9] |

| IC50 | 6.43 ± 0.34 μM | SupT1 cells | Non-reactivated | [3][9] |

| IC50 | 4.14 ± 0.37 μM | SupT1 cells | TNF-α stimulated | [3][9] |

| Cell Viability | ||||

| CC50 | 12.14 ± 0.31 μM | J-Lat A2 cells | [9] | |

| CC50 | 9.65 ± 1.02 μM | SupT1 cells | Non-infected | [9] |

| CC50 | 7.06 ± 0.37 μM | SupT1 cells | Non-reactivated | [9] |

| CC50 | 8.53 ± 0.45 μM | SupT1 cells | TNF-α reactivated | [9] |

Table 1: In Vitro Efficacy of this compound.

| Cell Type | This compound Concentration | Effect | Reference |

| J-Lat 10.6 cells | 10 μM | Suppresses PMA-stimulated and basal HIV transcription for up to 14 days. | [1] |

| Primary CD4+ T cells | 8 μM | Almost complete loss of productive HIV infection. | [7] |

| PBMCs from viremic patients | 8 μM | Suppresses HIV transcription ex vivo. | [7] |

| Humanized mice | Monotherapy | Potently suppressed active HIV replication, reducing plasma viremia to nearly undetectable levels and delayed viral rebound. | [2][10] |

Table 2: Efficacy of this compound in Various Cell Models and In Vivo.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound in suppressing HIV transcription.

References

- 1. A microtransfection method using the luciferase-encoding reporter gene for the assay of human immunodeficiency virus LTR promoter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromatin Immunoprecipitation Assay Using Micrococcal Nucleases in Mammalian Cells [jove.com]

- 3. Nucleosome ChIP Protocol | Rockland [rockland.com]

- 4. krishna.gs.washington.edu [krishna.gs.washington.edu]

- 5. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome-wide mapping of the nucleosome landscape by micrococcal nuclease and chemical mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Indirect mapping of chromatin accessibility sites: MNase seq - France Génomique [france-genomique.org]

- 10. hiv.lanl.gov [hiv.lanl.gov]

A Technical Deep Dive into the Selective Interaction of ZL0580 with BRD4 Bromodomain 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interaction between the small molecule ZL0580 and the first bromodomain of the bromodomain and extra-terminal domain (BET) protein BRD4 (BRD4-BD1). This compound has emerged as a critical tool for studying the specific functions of BRD4-BD1 due to its remarkable selectivity, distinguishing it from pan-BET inhibitors like JQ1. This document details the quantitative binding characteristics, experimental methodologies used to elucidate this interaction, and the implications for BRD4-mediated signaling pathways.

Quantitative Analysis of this compound Binding to BRD4-BD1

The interaction between this compound and BRD4-BD1 has been characterized using various biophysical and biochemical assays. The data consistently demonstrates a high-affinity and selective binding event. A summary of the key quantitative data is presented below.

| Compound | Assay Type | Target | Affinity/Potency | Reference |

| This compound | Thermal Shift Assay (TSA) | Wild-Type BRD4-BD1 | Binding Confirmed | [1] |

| This compound | Thermal Shift Assay (TSA) | BRD4-BD1 E151A Mutant | No Binding | [1] |

| This compound | Thermal Shift Assay (TSA) | Wild-Type BRD4-BD2 | No Binding | [1] |

| (+)-JQ1 | Thermal Shift Assay (TSA) | Wild-Type BRD4-BD1 | Binding Confirmed | [1] |

| (+)-JQ1 | Thermal Shift Assay (TSA) | BRD4-BD1 E151A Mutant | Binding Confirmed | [1] |

| ZL0590 (analog) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4-BD1 | IC50 = 90 nM | [2] |

| ZL0591 (analog) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | BRD4-BD1 | IC50 = 93 nM |

Note: Direct Kd or a wider range of IC50 values for this compound from multiple assays were not available in the public domain literature at the time of this compilation. The data for close analogs ZL0590 and ZL0591 are included to provide an estimate of the expected potency.

The Unique Binding Mode of this compound

Structural and mutagenesis studies have revealed that this compound interacts with BRD4-BD1 at a novel binding site, distinct from the canonical acetyl-lysine (KAc) binding pocket that is targeted by pan-BET inhibitors such as JQ1. This unique binding mode is crucial for its selectivity.[1] The key to this selective interaction is the glutamic acid residue at position 151 (E151) within BRD4-BD1.[1][3][4] Mutating this single amino acid to alanine (E151A) completely abrogates the binding of this compound, while the binding of JQ1 remains unaffected.[1] This highlights the critical role of E151 in forming a specific interaction network with this compound, a feature not conserved in the second bromodomain (BD2) of BRD4 or other BET family members, thus conferring its BD1 selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the this compound-BRD4-BD1 interaction, synthesized from established methods for bromodomain inhibitor analysis.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Protein and Ligand Preparation: Recombinant human BRD4-BD1 (residues 49-170) is expressed and purified. Both BRD4-BD1 and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch heats.

-

Concentrations: A typical experiment involves loading the sample cell with 10-20 µM BRD4-BD1 and the injection syringe with 100-200 µM this compound.

-

Titration: The experiment consists of a series of small (e.g., 2 µL) injections of this compound into the BRD4-BD1 solution at a constant temperature (e.g., 25°C).

-

Data Analysis: The heat released or absorbed after each injection is measured. The integrated heats are plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to determine the thermodynamic parameters.[5][6]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format.

Protocol:

-

Reagents: The assay utilizes GST-tagged BRD4-BD1, a biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.[7]

-

Reaction Mixture: In a 384-well plate, BRD4-BD1 (e.g., 10-50 nM) and the biotinylated histone peptide (e.g., 30-100 nM) are incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Bead Addition: After a brief incubation, a mixture of Donor and Acceptor beads is added.

-

Incubation and Reading: The plate is incubated in the dark at room temperature for 1-2 hours to allow for bead proximity and signal generation. The plate is then read on an AlphaScreen-capable plate reader. The signal decreases as the inhibitor disrupts the protein-peptide interaction. IC50 values are determined by plotting the signal against the inhibitor concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events between a ligand immobilized on a sensor chip and an analyte flowed over the surface.

References

- 1. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

The BRD4 Modulator ZL0580: A Technical Guide to its Inhibition of Tat-Mediated HIV-1 Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV-1 reservoirs remains a significant obstacle to a cure. A promising therapeutic strategy, termed "block-and-lock," aims to enforce durable transcriptional silencing of the integrated provirus. This technical guide delves into the mechanism and experimental validation of ZL0580, a small molecule modulator of the bromodomain and extraterminal domain (BET) protein BRD4, in the context of inhibiting HIV-1 Tat-mediated transcription. This compound has demonstrated a distinct and contrasting effect to pan-BET inhibitors like JQ1, inducing potent and lasting suppression of HIV-1 transcription.[1][2][3] This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: Tat-Mediated Transcription and the Role of BRD4

HIV-1 transcription is driven by the viral long terminal repeat (LTR) promoter and is critically dependent on the viral trans-activator protein, Tat.[4][5] In the absence of Tat, transcription by host RNA Polymerase II (RNAPII) is inefficient and frequently terminates prematurely. Tat orchestrates robust transcription by recruiting the positive transcription elongation factor b (p-TEFb) complex, which primarily consists of cyclin-dependent kinase 9 (CDK9) and Cyclin T1, to the trans-activation response (TAR) element located at the 5' end of the nascent viral RNA. This recruitment leads to the phosphorylation of the C-terminal domain of RNAPII and negative elongation factors, thereby promoting processive transcription of the full-length viral genome.

BRD4, a member of the BET family of epigenetic readers, also plays a pivotal role in regulating HIV-1 transcription. It can both positively and negatively influence viral gene expression. Notably, BRD4 competes with Tat for binding to p-TEFb, which can lead to the sequestration of this essential elongation complex and contribute to a state of transcriptional latency.

This compound: A BRD4 Modulator for Transcriptional Silencing

This compound is a small molecule that selectively targets the first bromodomain (BD1) of BRD4.[6][7][8] Unlike pan-BET inhibitors such as JQ1, which tend to reactivate latent HIV-1, this compound induces a state of deep and durable transcriptional silencing.[1][2][3] This paradoxical effect stems from its unique mechanism of action.

The primary mechanism by which this compound inhibits Tat-mediated transcription is by disrupting the interaction between Tat and CDK9.[1] By modulating BRD4, this compound indirectly prevents the stable recruitment of p-TEFb to the HIV-1 LTR, even in the presence of Tat. Furthermore, this compound has been shown to promote a repressive chromatin environment at the viral promoter, further contributing to its "block-and-lock" effect.[6][7][8]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory effects of this compound on HIV-1 transcription have been quantified across various cellular models. The following tables summarize key dose-response data.

| Cell Line | Condition | Parameter | Value | Reference |

| SupT1 | Non-reactivated | IC50 | 6.43 ± 0.34 μM | [1] |

| SupT1 | TNF-α reactivated | IC50 | 4.14 ± 0.37 μM | [1] |

Table 1: 50% Inhibitory Concentration (IC50) of this compound on HIV-1 Transcription. The data indicates that this compound is effective at inhibiting both basal and activated HIV-1 transcription.

| Cell Line | This compound Concentration | Effect | Reference |

| J-Lat | 10 μM | Suppression of PMA-stimulated and basal HIV transcription for up to 14 days | [6][7] |

| Primary CD4+ T cells | 8 μM | Near complete loss of productive HIV infection | [7] |

| PBMCs from viremic patients | 8 μM | Significant suppression of induced HIV transcription | [3] |

Table 2: Effective Concentrations of this compound in Different Cellular Models. These findings highlight the potent and durable suppressive activity of this compound in various relevant cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on Tat-mediated transcription.

Luciferase Reporter Assay for Tat-Mediated Transcription

This assay quantifies the activity of the HIV-1 LTR promoter in the presence of Tat and varying concentrations of this compound.

Materials:

-

HEK293T cells

-

pLTR-Luc reporter plasmid (Firefly luciferase gene under the control of the HIV-1 LTR)

-

pTat expression plasmid (expressing the HIV-1 Tat protein)

-

pRL-TK (Renilla luciferase plasmid for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Seed HEK293T cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with pLTR-Luc, pTat, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the this compound concentration to determine the dose-response curve and calculate the IC50 value.

Co-Immunoprecipitation (Co-IP) of Tat and CDK9

This experiment is designed to assess the effect of this compound on the interaction between Tat and CDK9.

Materials:

-

J-Lat cells (or other suitable HIV-1 latently infected cell line)

-

This compound

-

PMA (Phorbol 12-myristate 13-acetate) for cell stimulation

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-Tat antibody

-

Anti-CDK9 antibody

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Culture J-Lat cells and treat with PMA to induce Tat expression, in the presence of this compound or DMSO for 24 hours.

-

Harvest and lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads.

-

Incubate the pre-cleared lysates with an anti-Tat antibody overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-CDK9 antibody to detect the co-immunoprecipitated CDK9. An anti-Tat antibody should be used on a separate blot to confirm the immunoprecipitation of Tat.

Chromatin Immunoprecipitation (ChIP)-qPCR for BRD4 Recruitment to the HIV LTR

This technique is used to determine the occupancy of BRD4 at the HIV-1 LTR promoter in the presence of this compound.

Materials:

-

J-Lat cells

-

This compound

-

PMA

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis and sonication buffers

-

Anti-BRD4 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for the HIV-1 LTR

-

qPCR master mix and instrument

Protocol:

-

Treat J-Lat cells with PMA and this compound or DMSO for 24 hours.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Sonciate the cell lysates to shear the chromatin into fragments of 200-500 bp.

-

Clarify the sonicated lysate by centrifugation.

-

Incubate the chromatin with an anti-BRD4 antibody or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of HIV-1 LTR DNA in the immunoprecipitated samples by qPCR using primers specific for the LTR region.

-

Analyze the data as a percentage of input or fold enrichment over the IgG control.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes described in this guide.

Caption: Mechanism of this compound in inhibiting Tat-mediated transcription.

Caption: Workflow for Co-Immunoprecipitation of Tat and CDK9.

Caption: Workflow for ChIP-qPCR of BRD4 at the HIV-1 LTR.

Conclusion

This compound represents a promising candidate for a "block-and-lock" therapeutic strategy for HIV-1. Its unique mechanism of action, which involves the modulation of BRD4 to inhibit Tat-mediated transcription and promote a repressive chromatin state at the HIV-1 LTR, distinguishes it from other BET inhibitors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and develop this compound and similar compounds as a potential functional cure for HIV-1.

References

- 1. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Development of a dual reporter screening assay for distinguishing the inhibition of HIV Tat-mediated transcription from off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the "block and lock" mechanism of ZL0580 in HIV

An in-depth analysis of the "block and lock" mechanism of the novel BRD4 inhibitor, ZL0580, reveals a promising strategy for achieving a functional cure for HIV. This small molecule operates by epigenetically silencing the integrated HIV provirus, thereby preventing both active replication and reactivation from latency. This technical guide provides a comprehensive overview of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and explanatory diagrams for researchers in the field of drug development.

The "Block and Lock" Paradigm for an HIV Cure

The "block and lock" strategy aims to achieve a functional cure for HIV by inducing a state of deep and durable latency, rendering the virus transcriptionally inert and unable to rebound, even after the cessation of antiretroviral therapy (ART).[1] This approach utilizes latency-promoting agents (LPAs) to first "block" active viral transcription and then "lock" the HIV provirus into a repressive chromatin state that is resistant to reactivation.[2][3][4] this compound has emerged as a significant candidate for this strategy, targeting the host's epigenetic machinery to control viral gene expression.[1][5]

Core Mechanism of this compound

This compound is a first-in-class small molecule that selectively modulates the function of Bromodomain and Extra-Terminal (BET) family protein BRD4, a key epigenetic reader involved in HIV transcription.[1][6][7] Its mechanism is distinct from pan-BET inhibitors like JQ1, which have been shown to paradoxically promote viral reactivation.[2][8]

The core mechanism of this compound involves a two-pronged epigenetic suppression of HIV:

-

Selective Binding to BRD4 (BD1): this compound selectively binds to the first bromodomain (BD1) of BRD4.[6][9][10] Structural modeling and mutagenesis studies have identified a key glutamic acid residue at position 151 (E151) within BRD4's BD1 as critical for this selective interaction.[1][5] This is a key differentiator from pan-inhibitors like JQ1, which non-selectively bind to both BD1 and BD2 of all BET proteins.[5][6]

-

Transcriptional Repression (The "Block"): Upon binding BRD4, this compound suppresses active HIV transcription through two primary actions:

-

Inhibition of Tat-Mediated Transactivation: The HIV Tat protein is essential for robust viral transcription. It functions by recruiting the positive transcription elongation factor b (p-TEFb) complex, which contains cyclin-dependent kinase 9 (CDK9), to the viral promoter.[11][12] this compound promotes the binding of BRD4 to the HIV promoter, which increases competition with Tat for the p-TEFb/CDK9 complex, thereby disrupting Tat's function and inhibiting transcription elongation.[6][8][11][13]

-

Induction of Repressive Chromatin Structure: this compound actively promotes the formation of a more condensed and repressive chromatin structure at the HIV Long Terminal Repeat (LTR), which is the promoter region of the provirus.[6][9][10][11] This transcriptionally inert state further hinders the initiation of viral gene expression.[5][12]

-

-

Durable Silencing (The "Lock"): The epigenetic modifications induced by this compound are durable. By establishing a repressive chromatin environment at the HIV LTR, this compound "locks" the provirus in a latent state.[8] Pre-treatment of cells with this compound has been shown to make them more resistant to subsequent reactivation by latency-reversing agents (LRAs).[11][13] This effect is crucial for preventing viral rebound after treatment interruption.[5][6][7]

This mechanism has been validated in a range of in vitro, ex vivo, and in vivo models, including latently infected cell lines, primary CD4+ T cells, peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals, and humanized mouse models.[5][6][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the efficacy and activity of this compound.

Table 1: In Vitro and Ex Vivo Efficacy of this compound

| Parameter | Cell/System Type | Concentration | Effect | Reference(s) |

| HIV Transcription | J-Lat Cells (PMA-stimulated) | 10 μM | Sustained suppression through day 14 after a single treatment. | [9] |

| HIV Transcription | J-Lat Cells (Basal) | 10 μM | Sustained suppression through day 14 after a single treatment. | [9] |

| HIV Transcription | PBMCs from viremic patients | 8 μM | Induced transcriptional suppression with low toxicity over 2 days. | [10] |

| HIV Production | PBMCs from aviremic patients | 2 μM | Inhibited spontaneous HIV production over 18 days. | [14] |

| Viral Rebound | PBMCs from aviremic patients | Not specified | Delayed viral rebound after ART cessation. | [6][7] |

Table 2: In Vivo Efficacy of this compound in Humanized Mice

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference(s) |

| Plasma Viremia | This compound Monotherapy | 10 mg/kg (i.p.) | Daily, 2 weeks | Potent suppression of active HIV replication to nearly undetectable levels. | [5][12] |

| Plasma Viremia | This compound + ART | 10 mg/kg (i.p.) | Daily | Potent suppression of active HIV replication. | [5] |

| Viral Rebound | This compound Monotherapy | 10 mg/kg (i.p.) | Daily | Modest delay in viral rebound following treatment interruption. | [5][12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the mechanism of this compound.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Tat-CDK9 Interaction

This protocol is used to determine if this compound disrupts the interaction between the HIV Tat protein and the host protein CDK9.[11][15]

-

Cell Culture and Treatment:

-

Culture HC69 microglial cells (or other suitable cell lines like HEK293T co-transfected with Tat and CDK9 expression vectors) to 80-90% confluency.

-

Treat cells with a final concentration of 10 µM this compound or a vehicle control (e.g., DMSO) for 24-48 hours.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (whole-cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the pre-cleared lysate to a new tube.

-

Add a primary antibody against Tat (or CDK9) to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with ice-cold Co-IP Lysis Buffer.

-

Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against CDK9 (if Tat was immunoprecipitated) and Tat to confirm successful pulldown.

-

Analyze the results. A reduced amount of co-immunoprecipitated CDK9 in the this compound-treated sample compared to the control indicates disruption of the Tat-CDK9 interaction.

-

Protocol 2: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy at the HIV LTR

This protocol assesses whether this compound treatment alters the binding of BRD4 to the HIV promoter region (LTR).[6]

-

Cell Culture and Cross-linking:

-

Culture J-Lat A1 cells (a latently infected Jurkat T-cell line) and treat with 1 µM this compound, JQ1, or vehicle control for 24 hours. Cells can be activated with TNF-α or PMA.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium. Incubate for 10 minutes at room temperature.

-

Quench the reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells with ice-cold PBS and lyse them to isolate nuclei.

-

Resuspend nuclei in a shearing buffer (e.g., containing SDS).

-

Shear the chromatin into fragments of 200-1000 bp using sonication. Optimize sonication conditions for the specific cell type and equipment.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin and pre-clear with Protein A/G beads.

-

Incubate a portion of the chromatin overnight at 4°C with an anti-BRD4 antibody. Use a non-specific IgG as a negative control. A sample without antibody (input) should also be saved.

-

Add Protein A/G beads to pull down the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Quantitative PCR (qPCR) Analysis:

-

Perform qPCR using primers specific for the Nuc-1 region of the HIV 5' LTR.

-

Quantify the amount of immunoprecipitated DNA relative to the input control. An increase in BRD4 signal in this compound-treated cells indicates enhanced binding to the HIV promoter.

-

Mandatory Visualizations

The following diagrams, generated using DOT language, illustrate the key mechanisms and workflows associated with this compound.

This compound Signaling Pathway

Experimental Workflow: Co-Immunoprecipitation

Logical Relationship: The "Block and Lock" Model

References

- 1. biorxiv.org [biorxiv.org]

- 2. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD4 modulator this compound and LEDGINs additively block and lock HIV-1 transcription [ideas.repec.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

- 7. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. immune-system-research.com [immune-system-research.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Epigenetic Suppression of HIV in Myeloid Cells by the BRD4-Selective Small Molecule Modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [natap.org]

- 15. journals.asm.org [journals.asm.org]

ZL0580's Impact on Host Epigenetic Machinery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZL0580 is a novel, first-in-class small molecule that acts as an epigenetic suppressor of the Human Immunodeficiency Virus (HIV). Operating through a distinct mechanism from pan-BET inhibitors, this compound selectively targets the first bromodomain (BD1) of the host protein BRD4. This interaction initiates a cascade of events that ultimately leads to the transcriptional silencing of the HIV provirus. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent in "block and lock" HIV cure strategies.

Introduction

The persistence of latent HIV reservoirs remains a primary obstacle to a definitive cure. Antiretroviral therapy (ART) can effectively suppress viral replication but does not eradicate the integrated provirus, which can reactivate upon treatment interruption. A promising therapeutic strategy, termed "block and lock," aims to enforce a deep and durable state of latency, rendering the provirus transcriptionally inert. This compound has emerged as a compelling candidate for this approach by modulating the host's epigenetic machinery to suppress HIV gene expression.

This compound is a BRD4-selective small molecule that, unlike pan-BET inhibitors such as JQ1, specifically binds to the BD1 domain of BRD4.[1] This selective binding initiates a cascade of events that leads to the epigenetic suppression of HIV.[2] This guide details the molecular interactions, cellular effects, and in vivo efficacy of this compound, providing a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity, efficacy, and cellular effects of this compound.

Table 1: Binding Affinity of this compound

| Target | Assay Type | IC50 / Kd | Reference |

| BRD4 BD1 | In vitro binding assay | 163 nM | [1] |

Table 2: In Vitro Efficacy of this compound in HIV-1 Suppression

| Cell Line | Assay Type | Condition | IC50 | Reference |

| SupT1 cells | Luciferase Reporter Assay | Non-reactivated | 6.43 ± 0.34 μM | |

| SupT1 cells | Luciferase Reporter Assay | TNF-α reactivated | 4.14 ± 0.37 μM |

Table 3: Cellular Effects of this compound

| Cell Line | Treatment | Effect | Reference |

| J-Lat cells | 10 μM this compound | Durable suppression of basal and PMA-stimulated HIV transcription | |

| Primary CD4+ T cells | This compound | Suppression of HIV replication | |

| PBMCs from viremic patients | 8 μM this compound | Suppression of HIV transcription ex vivo | |

| Microglia and Macrophages | This compound | Potent and durable suppression of HIV transcription |

Table 4: In Vivo Efficacy of this compound in Humanized Mice

| Mouse Model | Treatment | Outcome | Reference |

| NSG mice engrafted with human CD34+ HSCs | This compound monotherapy | Reduction of plasma viremia to nearly undetectable levels | [3] |

| NSG mice engrafted with human CD34+ HSCs | This compound + ART | Delayed viral rebound after treatment interruption | [3] |

Mechanism of Action

This compound exerts its epigenetic control over HIV through a multi-faceted mechanism that converges on the suppression of viral transcription.

Selective Binding to BRD4 BD1

This compound selectively binds to a novel, non-canonical site on the first bromodomain (BD1) of BRD4.[1] This is in contrast to pan-BET inhibitors like JQ1, which bind to the acetyl-lysine binding pockets of both BD1 and BD2 domains of all BET family proteins.[1] The unique binding mode of this compound is crucial for its distinct downstream effects.

Inhibition of Tat-Mediated Transcription Elongation

The HIV Tat protein is a potent trans-activator of viral transcription. It functions by recruiting the positive transcription elongation factor b (p-TEFb) complex to the trans-activation response (TAR) element located at the 5' end of the nascent viral RNA. This recruitment is essential for the processive elongation of the HIV transcript by RNA Polymerase II (RNAPII).

This compound disrupts this critical step by inhibiting the Tat-mediated recruitment of p-TEFb. By binding to BRD4 BD1, this compound alters the conformation or protein-protein interactions of BRD4, thereby preventing the efficient association of p-TEFb with the Tat/TAR complex. This leads to a stall in transcriptional elongation and a significant reduction in the production of full-length viral transcripts.

Induction of a Repressive Chromatin Structure at the HIV LTR

This compound actively promotes the establishment of a repressive chromatin environment at the HIV Long Terminal Repeat (LTR), the promoter region of the provirus. This is achieved by influencing the positioning and modification of nucleosomes in this region. Studies have shown that this compound treatment leads to a more condensed chromatin structure at the HIV LTR, making it less accessible to the transcriptional machinery. This contributes to the long-term silencing of the provirus.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound's selective binding to BRD4 BD1 inhibits Tat-mediated transcription.

References

discovery and development of ZL0580

An In-depth Technical Guide to the Discovery and Development of ZL0580

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a first-in-class, selective small molecule modulator of the Bromodomain and Extra-Terminal (BET) family protein BRD4, which has emerged as a promising candidate for an HIV cure strategy known as "block and lock." Unlike pan-BET inhibitors such as JQ1 that activate HIV transcription, this compound was discovered to epigenetically suppress the virus. It selectively targets the first bromodomain (BD1) of BRD4 at a novel binding site, leading to the inhibition of HIV Tat-mediated transcription and the stabilization of a repressive chromatin state at the viral promoter. Preclinical studies in cell models and humanized mice have demonstrated its potent HIV suppressive activity, favorable pharmacokinetic profile, and a good safety margin. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical development, and key experimental protocols related to this compound.

Discovery of this compound

This compound was identified through a structure-guided drug design and screening effort aimed at discovering novel modulators of BRD4 for HIV therapy.[1][2] A library of proprietary small molecules was screened for activity on HIV transcription in the latently infected J-Lat T-cell line.[1] While many BRD4 inhibitors like JQ1 were known to activate latent HIV, the screen surprisingly identified this compound as a potent suppressor of PMA-induced HIV activation.[1][3] This unique activity profile distinguished it from other BET inhibitors and prompted its selection for further development as a potential "block and lock" agent, designed to enforce durable HIV latency.[4][5]

Logical Workflow: From Discovery to In Vivo Validation

Mechanism of Action

This compound exerts its HIV-suppressive effects through a multi-faceted mechanism centered on its unique interaction with BRD4.

-

Selective BRD4-BD1 Binding: this compound selectively binds to the first bromodomain (BD1) of BRD4, with a reported IC50 of 163 nM.[1][6][7] Molecular docking and mutagenesis studies revealed that it targets a novel, surface-exposed binding site distinct from the canonical acetyl-lysine (KAc) pocket where inhibitors like JQ1 bind.[8] This interaction is critically mediated by a hydrogen bond with the glutamic acid residue at position 151 (E151) of BRD4 BD1.[6][8]

-

Inhibition of Tat-Mediated Transcription: The HIV Tat protein is essential for robust viral transcription, as it recruits the positive transcription elongation factor b (p-TEFb) complex to the viral long terminal repeat (LTR). This compound inhibits this process by disrupting the binding of Tat to CDK9 (a subunit of p-TEFb) and preventing transcriptional elongation.[2][3][8]

-

Epigenetic Repression: this compound promotes the formation of a repressive chromatin structure at the HIV LTR.[3][7][8][9] Unlike JQ1, which displaces BRD4 from chromatin, this compound appears to enhance BRD4's binding at the HIV promoter, effectively outcompeting Tat and stabilizing a transcriptionally inert state.[1][2]

Signaling Pathway: HIV Transcription and this compound Inhibition

References

- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV [jci.org]

- 3. US10975059B2 - Small molecule BRD4 modulators for HIV epigenetic regulation - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Humanized Mouse Model of HIV-1 Latency with Enrichment of Latent Virus in PD-1+ and TIGIT+ CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Structure-guided drug design identifies a BRD4-selective small molecule that suppresses HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic insights and in vivo HIV suppression by the BRD4-targeting small molecule this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Therapeutic Potential of ZL0580 for an Antiretroviral-Free HIV Cure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The persistence of latent HIV reservoirs remains the primary obstacle to a curative therapy. While antiretroviral therapy (ART) effectively suppresses viral replication, it does not eradicate these dormant viral sanctuaries, necessitating lifelong treatment. A promising new strategy, termed "block and lock," aims to achieve a functional cure by inducing a deep and durable state of transcriptional silence in latently infected cells. This technical guide explores the therapeutic potential of ZL0580, a first-in-class small molecule modulator of the bromodomain-containing protein 4 (BRD4), as a candidate for an ART-free HIV cure. This compound operates through an epigenetic mechanism to suppress HIV transcription, offering a novel approach to controlling the virus without the need for continuous antiretroviral drugs. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying molecular mechanisms of this compound.

Introduction

The "block and lock" paradigm for an HIV cure focuses on reinforcing latency to prevent viral rebound.[1] This contrasts with the "shock and kill" strategy which aims to reactivate and eliminate latently infected cells. This compound has emerged as a promising agent within the "block and lock" framework.[1] It is a selective inhibitor of the first bromodomain (BD1) of BRD4, a key host epigenetic reader protein involved in regulating HIV transcription.[1][2] By targeting BRD4, this compound effectively silences the HIV promoter, the long terminal repeat (LTR), thereby locking the provirus in a transcriptionally inert state.[1][3][4] This guide will delve into the quantitative evidence supporting this compound's efficacy, the experimental protocols used to generate this data, and the signaling pathways through which it exerts its anti-HIV effects.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from in vitro, ex vivo, and in vivo studies, demonstrating the potent HIV suppressive activity of this compound.

Table 1: In Vitro Efficacy of this compound in Cell Lines

| Cell Line | Model | This compound Concentration | Key Findings | Reference |

| J-Lat | Latently infected T-cell line | 10 µM | Suppressed both PMA-stimulated and basal HIV transcription for up to 14 days. | [2][5] |

| HC69 | Latently infected microglial cell line | 8 µM | Induced potent and durable suppression of both induced and basal HIV transcription. Pretreatment rendered cells more resistant to subsequent reactivation by TNF-α. | [3][4] |

| U1 & OM10.1 | Latently infected monocytic cell lines | Not specified | Induced potent and durable suppression of HIV transcription. | [4][6] |

Table 2: Ex Vivo Efficacy of this compound in Primary Human Cells

| Cell Type | Source | This compound Concentration | Key Findings | Reference |

| CD4+ T cells | Healthy donors (in vitro infected) | 8 µM | A single treatment led to an almost complete loss of productive HIV infection. | [5] |

| Peripheral Blood Mononuclear Cells (PBMCs) | ART-suppressed individuals | Not specified | Treatment with this compound in combination with ART accelerated HIV suppression and delayed viral rebound after ART cessation. | [7] |